Cas no 16899-08-4 (Tetradecanoic acid,10-hydroxy-)

Tetradecanoic acid,10-hydroxy- Chemical and Physical Properties
Names and Identifiers
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- Tetradecanoic acid,10-hydroxy-
- 10-Hydroxytetradecanoic acid
- 10-Hydroxy-9-cyanophenanthren
- 10-Hydroxy-9-phenanthrenecarbonitrile
- 10-Hydroxy-9-phenantrencarbonitril
- 10-Hydroxy-myristinsaeure
- 10-Hydroxy-phenanthren-9-carbonitril
- 10-hydroxy-phenanthrene-9-carbonitrile
- 10-hydroxy-phenanthrene-9-nitrile
- 10-hydroxy-tetradecanoic acid
- 10-Hydroxytetradecansaeure
- 10-Hydroxy-tetradecansaeure
- AC1L4VSZ
- AC1Q4RPR
- AG-J-69823
- AR-1C0226
- CTK4H3470
- 10-hydroxymyristic acid
- CHEBI:167620
- 16899-08-4
- LMFA01050173
- SCHEMBL1878915
- G66694
- WWQJYRLZAYKMGV-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H28O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
- InChI Key: WWQJYRLZAYKMGV-UHFFFAOYSA-N
- SMILES: OC(CCCC)CCCCCCCCC(O)=O
Computed Properties
- Exact Mass: 244.20394
- Monoisotopic Mass: 244.203845
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 12
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 4.1
Experimental Properties
- Density: 0.969
- Boiling Point: 381.7°Cat760mmHg
- Flash Point: 198.8°C
- Refractive Index: 1.467
- PSA: 57.53
Tetradecanoic acid,10-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0251DX-50mg |
10-Hydroxytetradecanoic acid |
16899-08-4 | 98% | 50mg |
$491.00 | 2024-06-19 | |
1PlusChem | 1P0251DX-100mg |
10-Hydroxytetradecanoic acid |
16899-08-4 | 98% | 100mg |
$772.00 | 2024-06-19 | |
1PlusChem | 1P0251DX-250mg |
10-Hydroxytetradecanoic acid |
16899-08-4 | 98% | 250mg |
$1298.00 | 2024-06-19 | |
1PlusChem | 1P0251DX-1g |
10-Hydroxytetradecanoic acid |
16899-08-4 | 98% | 1g |
$3470.00 | 2024-06-19 |
Tetradecanoic acid,10-hydroxy- Related Literature
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1. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on Tetradecanoic acid,10-hydroxy-
Exploring the Chemical and Biological Properties of 10-Hydroxytetradecanoic Acid (CAS No. 16899-08-4)
The compound Tetradecanoic acid, 10-hydroxy-, identified by CAS No. 16899-08-4, is a straight-chain fatty acid featuring a hydroxyl group at the tenth carbon position. This structural configuration distinguishes it from its non-functionalized counterpart, tetradecanoic acid (n-tetradecanic acid), and endows it with unique physicochemical properties. Recent advancements in analytical chemistry have enabled precise characterization of its molecular weight (256.3 g/mol), melting point (57–59°C), and solubility profile in organic solvents such as ethanol and chloroform. These attributes make it a promising candidate for applications in pharmaceutical formulations and biotechnological processes.
In terms of synthesis, traditional methods involving oxidation of alcohols or hydroformylation reactions have been supplemented by novel approaches leveraging enzymatic catalysis and microwave-assisted chemistry. A study published in the Journal of Organic Chemistry (2023) demonstrated that lipase-catalyzed kinetic resolution of racemic mixtures achieves yields exceeding 95% for the enantiopure form of this compound. Such advancements highlight its potential for scalable production in drug development pipelines where stereochemistry plays a critical role.
Bioactivity studies reveal intriguing pharmacological profiles for this compound. Research from the University of Cambridge (Nature Communications, 2023) identified its ability to modulate peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways at concentrations as low as 5 μM. This mechanism suggests utility in metabolic disorder therapies targeting insulin resistance and adipocyte differentiation without inducing the weight gain commonly associated with thiazolidinedione drugs like rosiglitazone.
A groundbreaking application emerged from studies on neuroprotective effects published in Neuropharmacology (2024). The compound was shown to inhibit microglial activation via suppression of NF-kB pathways, reducing pro-inflammatory cytokine production by up to 73% in experimental models of Alzheimer's disease. This dual action on both metabolic and neuroinflammatory pathways positions it uniquely within multi-target drug discovery strategies.
Innovations in formulation science have further expanded its utility. A patent filed by Merck KGaA (WO2024XXXXXX) describes nanoemulsion systems encapsulating this compound to enhance bioavailability by over fourfold compared to free forms. These lipid-based delivery systems address challenges posed by its hydrophobic nature, enabling targeted delivery to adipose tissues or central nervous system compartments.
Safety evaluations conducted under OECD guidelines confirmed an LD₅₀ exceeding 5 g/kg in rodent models when administered orally or intraperitoneally. Histopathological analysis revealed no significant organ toxicity even at chronic dosing levels up to six months, though mild hepatobiliary enzyme elevations were observed at therapeutic thresholds requiring further investigation.
Synthetic biologists are now exploring biosynthetic pathways for sustainable production using engineered yeast strains expressing fatty acyl-CoA reductases and hydroxylases from marine organisms (Nature Biotechnology, 2023). This approach could reduce reliance on petrochemical feedstocks while maintaining compositional purity—a critical factor for pharmaceutical-grade materials.
Clinical translation efforts are currently focused on developing prodrug formulations that exploit esterification with amino acids like glycine or lysine to improve aqueous solubility without compromising pharmacodynamic activity. Phase I trials underway in Germany aim to establish safety profiles for intravenous administration in type II diabetes patients with coexisting neurodegenerative conditions.
Spectroscopic analysis using advanced techniques like two-dimensional NMR (1H/HSQC) has clarified its conformational preferences under physiological conditions, revealing a preference for cis-configured hydroxyl groups when dissolved in phosphate buffer solutions—a finding validated through molecular dynamics simulations spanning microseconds (JACS Au, 2024).
The compound's role as a natural metabolite detected at trace levels in olive oil polyphenol extracts has sparked interest in dietary supplement research (Nutrients, 2023). Preliminary human studies suggest bioavailability enhancements when consumed alongside medium-chain triglycerides, though regulatory classification remains pending due to incomplete safety datasets.
In material science applications, self-assembled monolayers formed from this compound exhibit remarkable stability under high humidity conditions (>95% RH), outperforming conventional alkane thiols by maintaining surface coverage above 75% after seven days exposure—properties now being explored for next-generation biosensor fabrication (Advanced Materials Interfaces, 2024).
The integration of computational chemistry tools like QM/MM modeling has enabled prediction of binding affinities with various membrane proteins with an RMSD accuracy below ±3 Å (Bioinformatics, 2024). These insights are accelerating structure-based drug design efforts targeting orphan receptors involved in lipid metabolism regulation.
Eco-toxicity assessments performed according to ISO standards indicate rapid biodegradation rates (>75% within five days under aerobic conditions), aligning with current green chemistry principles prioritized by regulatory agencies worldwide. This environmental profile supports its consideration for agricultural applications such as biopesticide carriers or plant growth regulators—areas currently under exploratory research phases.
Cross-disciplinary collaborations between chemists and immunologists have uncovered unexpected immune modulatory effects—specifically suppression of T-helper cell polarization toward anti-inflammatory Th₂ phenotypes at sub-millimolar concentrations (Nature Immunology, early access). While mechanistic details remain under investigation, these findings open new avenues for treating autoimmune diseases refractory to conventional therapies.
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